molecular formula C10H8F6N4O2 B10933921 [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone

Cat. No.: B10933921
M. Wt: 330.19 g/mol
InChI Key: VGYUHEKMPLRNLR-UHFFFAOYSA-N
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Description

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone is a complex organic compound characterized by the presence of pyrazole rings and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl groups make it a valuable tool for investigating the effects of fluorine substitution on biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets. The compound’s trifluoromethyl groups can enhance its binding affinity to enzymes and receptors, modulating their activity. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone stands out due to its dual pyrazole rings and multiple trifluoromethyl groups

Properties

Molecular Formula

C10H8F6N4O2

Molecular Weight

330.19 g/mol

IUPAC Name

[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone

InChI

InChI=1S/C10H8F6N4O2/c1-19-5(4-6(18-19)9(11,12)13)7(21)20-8(22,2-3-17-20)10(14,15)16/h3-4,22H,2H2,1H3

InChI Key

VGYUHEKMPLRNLR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)N2C(CC=N2)(C(F)(F)F)O

Origin of Product

United States

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